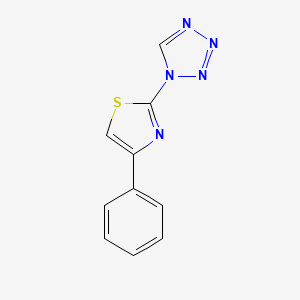

1-(4-phenyl-1,3-thiazol-2-yl)-1H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-phenyl-1,3-thiazol-2-yl)-1H-tetrazole is a multi-heterocyclic compound that has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar tetrazole compounds often involves reactions with specific reagents under controlled conditions. For example, the synthesis of 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles was achieved using a reaction with (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one and hydrazine hydrate in the presence of acetic acid (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Molecular Structure Analysis

The molecular structure of tetrazole compounds can be determined using techniques like X-ray crystallography. For instance, the molecular structure of 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole was determined using this technique, highlighting its crystal structure in the monoclinic space group P21/c (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Tetrazole derivatives can undergo various chemical reactions, leading to a range of properties. For example, a study on 1-substituted 1H-1,2,3,4-tetrazole compounds revealed their phytocidal activity (Su, Hong, Shan & Zhang, 2006).

Physical Properties Analysis

The physical properties of these compounds, such as geometry, electronic properties, and hyperpolarizability, can be calculated using density functional theory (DFT) (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Chemical Properties Analysis

The chemical properties, including molecular electrostatic potential, thermodynamic properties, and electron donor-acceptor characteristics, can also be explored through computational studies and molecular docking (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).

Wissenschaftliche Forschungsanwendungen

Markovnikov-Selective Formal Hydroamination

- Regioselective Formal Hydroamination of Styrenes : A study by Savolainen, Han, and Wu (2014) explored the use of 1-phenyl-1H-tetrazole-5-thiol in a Markovnikov-selective formal hydroamination of styrenes. This process creates tetrazolothione moieties in an atom-economic manner and may involve hydrothiolation followed by rearrangement to hydroamination products (Savolainen, Han, & Wu, 2014).

Synthesis and Characterization in Medicinal Chemistry

- Multi-Heterocyclic Anti-Bacterial Drugs Synthesis : Dhevaraj, Gopalakrishnan, and Pazhamalai (2019) synthesized a series of multi-heterocyclic anti-bacterial drugs using 1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one. These compounds were evaluated for their antibacterial properties and also underwent molecular docking studies (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).

Metal Complexes in Antibacterial Activity

- Metal Complexes with Schiff Base : Yousif et al. (2017) prepared metal complex derivatives of 1,3,4-thiadiazole, demonstrating moderate antibacterial activity against tested bacterial strains (Yousif et al., 2017).

Chemical Synthesis and Analysis

- Synthesis of 1,3,4-Thiadiazolines : Araki, Goto, and Butsugan (1988) synthesized 4-phenyl-2-phenylazo-2,3-dihydro-1,3,4-thiadiazoles from 2,3-diphenyltetrazolium-5-thiolate. They proposed a mechanism involving 1,5-dipolar ring closure of intermediate mesoionic (tetrazolio)thio ylides (Araki, Goto, & Butsugan, 1988).

Anti-Corrosive Applications

- Anti-Corrosive Behavior on Cu Surface : Bourzi et al. (2020) investigated four tetrazole derivatives, including 1-phenyl-1,2,3,4-tetrazole, as corrosion inhibitors on Cu surfaces in acidic media. Their study included density functional theory calculations and Monte Carlo simulations (Bourzi et al., 2020).

Phytocidal Activity

- Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles with Phytocidal Activity : Su, Hong, Shan, and Zhang (2006) synthesized a series of 1-substituted 1H-1,2,3,4-tetrazole compounds that showed strong phytocidal activity (Su, Hong, Shan, & Zhang, 2006).

Crystal Structure and Chemical Analysis

- Crystal Structure of Triphenyl(5-mercapto-1-phenyl-1,2,3,4-tetrazolato)tin(IV) : Bravo et al. (1994) prepared and analyzed the crystal structure of a tin compound with a tetrazole derivative, providing insights into its molecular interactions and structure (Bravo et al., 1994).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-phenyl-2-(tetrazol-1-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c1-2-4-8(5-3-1)9-6-16-10(12-9)15-7-11-13-14-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQYFXSZGBJAJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-thiazol-2-yl)-1H-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5572719.png)

![methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)